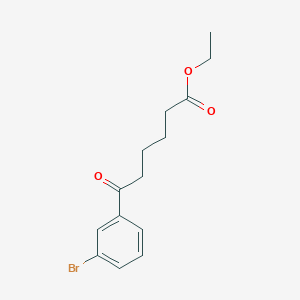

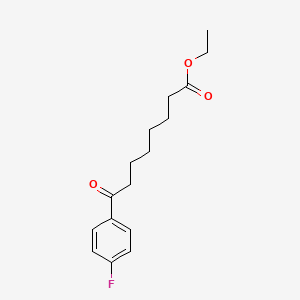

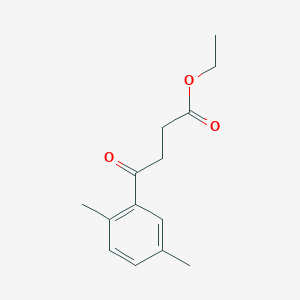

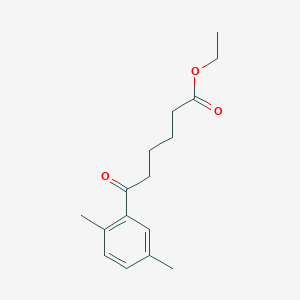

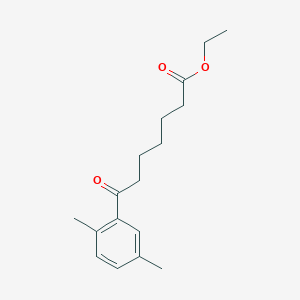

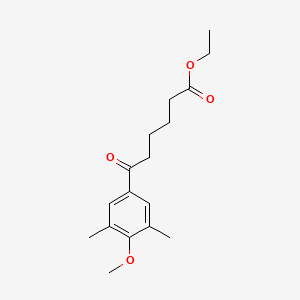

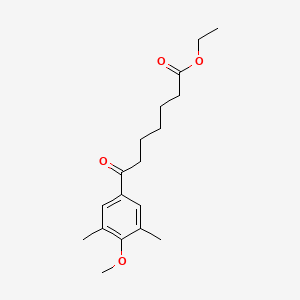

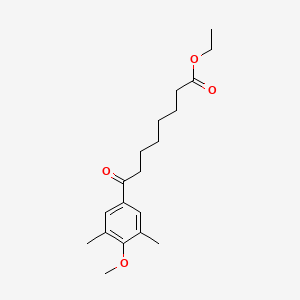

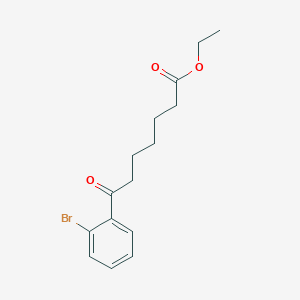

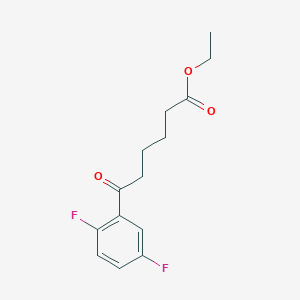

Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and potential pharmacological activities. For instance, the first paper discusses a compound with a cyclohexene core and ester functionality, which is substituted with chloro and fluoro groups on phenyl rings . The second paper describes the synthesis of ethyl esters with pyridine moieties and their pharmacological activities . The third paper details a compound obtained through Michael-Aldol condensation, featuring a cyclohexanone ring with an ethoxyc

Aplicaciones Científicas De Investigación

Polymorphism Characterization

- Polymorphic Forms Characterization: Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate has been studied for its polymorphic forms, using spectroscopic and diffractometric techniques. These forms present challenges in analytical and physical characterization due to their similar spectra and diffraction patterns. Solid-state nuclear magnetic resonance (SSNMR) and other molecular spectroscopic methods are used to distinguish these forms (Vogt et al., 2013).

Synthesis and Stereochemistry

- Stereochemistry in Statin Precursor Synthesis: This compound plays a role in the synthesis of statin precursors. Ethyl esters of this compound can be synthesized and purified through specific reactions, contributing to the preparation of pharmacologically important statins. The stereoselectivity of the catalytic hydrogenation process to produce these esters is significant (Tararov et al., 2006).

Enantioselective Reduction Studies

- Enantioselective Reduction with Baker's Yeast: this compound derivatives have been studied for their reduction with baker's yeast. The enantioselectivity of these reductions varies based on the ester alkoxy substituent, leading to different yields and enantiomeric excesses. This research is essential in understanding the biochemical properties of these compounds (Gopalan & Jacobs, 1990).

Biotin Synthesis

- New Synthesis Pathways for Biotin: The compound plays a role in new synthesis pathways for biotin (Vitamin H). Specific reactions involving the ethyl ester of this compound have been developed for regioselective chlorination, contributing to advancements in biotin synthesis (Zav’yalov et al., 2006).

Alkylation Studies

- Alkylation of Active Methylene Compounds: Studies have explored the reaction of this compound with alcohols and ethyl cyanoacetate, leading to alkylation products. This research is important for understanding the chemical properties and potential applications of this compound in organic synthesis (Kurihara et al., 1981).

Enantioselective Bioreduction

- Microbial Reduction Studies: Ethyl 3-oxohexanoate, a related compound, has been reduced to its (R)-enantiomer using microorganisms. This research showcases the potential of microbial systems in producing enantiomerically pure compounds, which could be applicable to this compound (Ramos et al., 2011).

Safety and Hazards

Direcciones Futuras

While specific future directions for “Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate” are not available, related compounds are being explored for various applications. For instance, DFPDAEHPQD is hoped to be an environmentally friendly and energy-efficient novel semiconductor for safe use in various electronic and biomedical applications .

Propiedades

IUPAC Name |

ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2O3/c1-2-19-14(18)6-4-3-5-13(17)11-9-10(15)7-8-12(11)16/h7-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGGEVCXQIMYQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C=CC(=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645622 |

Source

|

| Record name | Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898753-18-9 |

Source

|

| Record name | Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.